Triptonolide

Catalog No.
S587067
CAS No.
79548-61-1
M.F
C20H22O4
M. Wt
326.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triptonolide

CAS Number

79548-61-1

Product Name

Triptonolide

IUPAC Name

(3bR,9bS)-6-hydroxy-9b-methyl-7-propan-2-yl-3b,4,10,11-tetrahydro-3H-naphtho[2,1-e][2]benzofuran-1,5-dione

Molecular Formula

C20H22O4

Molecular Weight

326.4 g/mol

InChI

InChI=1S/C20H22O4/c1-10(2)11-4-5-14-17(18(11)22)16(21)8-15-13-9-24-19(23)12(13)6-7-20(14,15)3/h4-5,10,15,22H,6-9H2,1-3H3/t15-,20+/m0/s1

InChI Key

MHZZHUMKOAYLPH-QRWLVFNGSA-N

SMILES

CC(C)C1=C(C2=C(C=C1)C3(CCC4=C(C3CC2=O)COC4=O)C)O

Canonical SMILES

CC(C)C1=C(C2=C(C=C1)C3(CCC4=C(C3CC2=O)COC4=O)C)O

Isomeric SMILES

CC(C)C1=C(C2=C(C=C1)[C@@]3(CCC4=C([C@H]3CC2=O)COC4=O)C)O

Anti-inflammatory and Immunomodulatory Effects

Triptonolide has demonstrated anti-inflammatory and immunomodulatory properties in laboratory studies. It may influence the immune system by regulating the activity of immune cells and signaling molecules involved in inflammation. These findings suggest triptonolide as a potential therapeutic target for inflammatory diseases like rheumatoid arthritis and psoriasis.

Anti-Cancer Properties

Research suggests that triptonolide may possess anti-cancer properties. Studies have shown triptonolide to induce cancer cell death through various mechanisms. However, more research is needed to understand its effectiveness and safety in cancer treatment [].

Triptonolide is a bioactive compound derived from the traditional Chinese medicinal plant Tripterygium wilfordii, commonly known as Thunder God Vine. It belongs to the class of diterpenoids and is recognized for its potent anti-inflammatory, immunosuppressive, and anticancer properties. The molecular formula of triptonolide is C20H22O4C_{20}H_{22}O_4, and it features a unique structure characterized by a fused ring system that contributes to its biological activity.

Typical of diterpenoids. These include:

  • Hydrolysis: Under acidic or basic conditions, triptonolide can be hydrolyzed to yield simpler compounds.
  • Oxidation: Triptonolide can be oxidized to form various derivatives, which may enhance its pharmacological properties.
  • Esterification: The hydroxyl groups in triptonolide can react with carboxylic acids to form esters, potentially improving solubility and bioavailability.

These reactions allow for modifications that can enhance the therapeutic efficacy of triptonolide in pharmaceutical applications.

Triptonolide exhibits significant biological activities, including:

  • Anti-inflammatory effects: It inhibits the production of pro-inflammatory cytokines, making it useful in treating autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus .
  • Immunosuppressive properties: Triptonolide suppresses immune responses, which can be beneficial in organ transplantation and autoimmune disorders .
  • Anticancer effects: Studies have shown that triptonolide can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle progression and promoting cell death pathways .

These activities highlight its potential as a therapeutic agent in various diseases.

The synthesis of triptonolide can be achieved through several methods:

  • Extraction from Plant Material: Triptonolide is primarily isolated from the roots of Tripterygium wilfordii using organic solvents like methanol or chloroform. The extraction process typically involves:
    • Grinding the dried plant material.
    • Soaking in organic solvent.
    • Filtration and evaporation to obtain concentrated extracts.
  • Chemical Synthesis: Synthetic approaches involve multi-step reactions starting from simpler organic compounds. For example:
    • Diterpenoid skeletons can be constructed using cyclization reactions followed by functional group modifications to yield triptonolide .
  • Semi-synthesis: This method combines natural extraction with chemical modifications to improve yield and potency.

Triptonolide has several applications in medicine and pharmacology:

  • Rheumatoid Arthritis Treatment: Due to its anti-inflammatory properties, it is used as a treatment option for inflammatory diseases .
  • Cancer Therapy: Its ability to induce apoptosis makes it a candidate for cancer treatment protocols.
  • Immunosuppressive Therapy: Used in organ transplant patients to prevent rejection by suppressing immune responses .

Research on triptonolide's interactions with other compounds indicates that it may enhance or inhibit the effects of various medications:

  • Drug Metabolism: Triptonolide may affect cytochrome P450 enzymes, influencing the metabolism of co-administered drugs.
  • Synergistic Effects: In combination with other anti-inflammatory agents, triptonolide may enhance therapeutic outcomes while potentially reducing side effects associated with higher doses of individual drugs .

These interactions underscore the importance of studying triptonolide's pharmacokinetics and pharmacodynamics in clinical settings.

Triptonolide is structurally related to several other compounds derived from Tripterygium wilfordii and other plants. Here are some similar compounds:

Compound NameMolecular FormulaNotable Activities
TriptolideC20H24O6C_{20}H_{24}O_6Anti-inflammatory, immunosuppressive
TripdiolideC20H24O5C_{20}H_{24}O_5Anticancer, anti-inflammatory
Wilforlide AC30H46O3C_{30}H_{46}O_3Antimicrobial, anti-inflammatory
TriptoquinoneC20H22O5C_{20}H_{22}O_5Potential anticancer activity

Uniqueness of Triptonolide

Triptonolide stands out due to its specific structural features that confer unique biological activities not found in its analogs. Its potent immunosuppressive effects coupled with significant anticancer properties make it particularly valuable in therapeutic applications targeting both inflammation and malignancies. Additionally, its ability to modulate immune responses while minimizing toxicity distinguishes it from other similar compounds derived from Tripterygium wilfordii.

Triptonolide is a bioactive diterpenoid compound primarily found in plants belonging to the genus Tripterygium of the Celastraceae family [1]. This genus is indigenous to specific regions of East Asia, with notable distribution across Southeast China, the Korean Peninsula, and Japan [27]. The most well-documented species containing triptonolide is Tripterygium wilfordii Hook. f., commonly known in China as "Lei gong teng" (Thunder God Vine) [27]. This perennial twining shrub has been cultivated worldwide as a medicinal plant, though its natural habitat remains concentrated in East Asian regions [27].

Taxonomically, the genus Tripterygium is distinguished from other Celastraceae genera by its characteristic three lateral winged samaras, in contrast to other genera in the family that produce drupes, berries, or capsules [11]. Within the genus, triptonolide has been confirmed to occur in at least two species: Tripterygium wilfordii and Tripterygium hypoglaucum [6]. Recent phylogenetic and phylogeographic analyses have revealed interesting taxonomic relationships within the genus, suggesting that Tripterygium wilfordii is paraphyletic, while Tripterygium regelii represents a separate cluster [18].

The geographical distribution of Tripterygium species shows interesting patterns. A study using spatial analysis of molecular variance demonstrated that the best group value for Tripterygium is 4, with groups showing consistency with phylogenetic topology [18]. Molecular dating using fossil calibration indicated that the divergence in Tripterygium occurred approximately 8.13 million years ago [18]. The wide distribution of Tripterygium across south and northeast China has significant implications for the availability of triptonolide in different regions [18].

In Vietnam, Tripterygium wilfordii was found growing along roadside forest margins at about 1,122 meters above sea level in the Cao Bang Province [11]. This represents a relatively recent discovery, as the genus was previously only documented in China, Japan, Korea, and Myanmar [11]. The plant typically grows in association with other species such as Antidesma bunius, Boenninghausenia albiflora, Mallotus barbatus, Saurauia rubricalyx, and Trema tomentosa in secondary evergreen broad-leaved forest environments [11].

Biosynthetic Pathways in Plant Secondary Metabolism

Triptonolide biosynthesis follows complex pathways within the plant secondary metabolism framework [5]. The biosynthesis of this compound, like other terpenoids, involves multiple enzymatic steps that convert primary metabolites into specialized secondary compounds [5]. The process can be broadly divided into three major steps that culminate in the formation of triptonolide [5].

The first step in triptonolide biosynthesis involves the production of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are the universal precursors for all terpenoids [5]. In plants, these precursors are synthesized via two distinct biochemical pathways: the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in plastids and the mevalonate (MVA) pathway in the cytosol [5]. For triptonolide, evidence suggests that the MVA pathway plays a predominant role in providing these building blocks [5].

The second step consists of the formation of geranylgeranyl diphosphate (GGPP) through the action of geranylgeranyl diphosphate synthase (GGPPS) [5]. This enzyme catalyzes the sequential addition of IPP to DMAPP, geranyl pyrophosphate (GPP), and farnesyl pyrophosphate (FPP) [5]. Research has identified five putative GGPPS genes cloned from Tripterygium wilfordii, with TwGGPPS1 and TwGGPPS4 showing expression patterns that correlate with triptonolide accumulation [5]. More recent studies suggest that TwGGPPS8 may be specifically involved in triptonolide biosynthesis in roots, as it exhibits expression patterns similar to terpene synthase genes and shows highest transcription levels in triptonolide-rich root tissues [5].

The final step involves the conversion of GGPP to various terpene intermediates under the catalysis of diterpene synthases (diTPSs) [5]. These intermediates are then modified by different post-modification enzymes to generate the corresponding diterpene products, including triptonolide [5]. Recent research has elucidated that CYP728B70, a cytochrome P450 enzyme, is the first CYP450 in the triptonolide biosynthesis pathway [5]. This enzyme converts miltiradiene and abietatriene in two consecutive oxidation steps to form diterpene alcohol and diterpene acid (dehydroabietic acid) products [5]. Interference and overexpression analyses have confirmed that CYP728B70 is involved in triptonolide biosynthesis [5].

The genome of Tripterygium wilfordii has been sequenced and analyzed to better understand the genetic basis of triptonolide biosynthesis [27]. Using a hybrid sequencing strategy, researchers assembled a reference genome with a total size of 340.12 Mb and a contig N50 value of 3.09 Mb [27]. This genomic resource has facilitated the identification of genes involved in the biosynthesis of bioactive compounds from Tripterygium wilfordii [27]. Interestingly, a recent whole-genome triplication event has impacted the copy numbers of genes involved in the triptonolide biosynthetic pathway [16].

Environmental Factors Influencing Production

The production of triptonolide, like other plant secondary metabolites, is significantly influenced by various environmental factors [31]. These factors can alter the metabolic processes in plants, leading to either inhibition or promotion of secondary metabolite production [31]. Understanding these environmental influences is crucial for optimizing triptonolide yield and quality in both wild and cultivated Tripterygium species [31].

Light is one of the most critical environmental factors affecting triptonolide biosynthesis [31]. The intensity, quality, and duration of light exposure can significantly impact the production of terpenoids in plants [24]. For terpenoids like triptonolide, light-dependent de novo synthesis occurs in the chloroplast through the methylerythritol phosphate (MEP) pathway [24]. Studies on various plant species have shown that light stress can enhance the production of defensive terpenoids, suggesting that optimizing light conditions could potentially increase triptonolide yields [24].

Temperature is another crucial factor that influences triptonolide production [28]. Abiotic environmental stresses, including high temperature, can alter plant metabolism and affect secondary metabolite synthesis [28]. Research has shown that temperature stress can trigger defense mechanisms in plants, leading to increased production of protective compounds like terpenoids [28]. For instance, long-term high temperature exposure has been shown to facilitate the accumulation of certain terpenoids in plants [7].

Soil moisture and water availability significantly impact triptonolide biosynthesis [31]. Drought stress conditions have been observed to enhance the accumulation of various terpenoids in plants as part of their stress response mechanisms [7]. In studies of different plant species, water-deficit stress has been shown to enhance the accumulation of terpenes with verified cytotoxic activities [7]. This suggests that controlled water stress might be a strategy to increase triptonolide production in Tripterygium species [7].

Soil fertility and nutrient availability also play important roles in triptonolide production [31]. The synthesis and accumulation of plant secondary metabolites are influenced by the availability of essential nutrients in the soil [31]. Nutrient stress, particularly nitrogen limitation, has been shown to enhance the production of certain secondary metabolites in plants [31]. However, the specific effects of different nutrients on triptonolide biosynthesis require further investigation [31].

Environmental stressors often work in combination to influence triptonolide production [31]. For example, high irradiation is frequently accompanied by elevated temperature and water deficiency, creating complex interactions that affect plant secondary metabolism [31]. Understanding these synergistic effects is essential for developing strategies to optimize triptonolide production under various environmental conditions [31].

The table below summarizes the key environmental factors influencing triptonolide production in Tripterygium species:

Environmental FactorEffect on Triptonolide ProductionMechanism of Action
LightSignificant positive influence [24]Activates MEP pathway enzymes; enhances expression of terpene synthase genes [24]
TemperatureModerate to high influence [28]Triggers stress responses; alters enzyme activity in terpenoid biosynthesis [28]
Soil MoistureHigh influence, especially under drought conditions [7]Activates defense mechanisms; increases terpenoid accumulation as protective response [7]
Soil FertilityVariable influence depending on specific nutrients [31]Affects resource allocation between primary and secondary metabolism [31]
Combined StressorsComplex synergistic effects [31]Multiple pathway activation; altered gene expression patterns [31]

XLogP3

3.5

Wikipedia

6-Hydroxy-9b-methyl-7-(propan-2-yl)-3,3b,4,9b,10,11-hexahydrophenanthro[1,2-c]furan-1,5-dione

Dates

Last modified: 04-14-2024

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